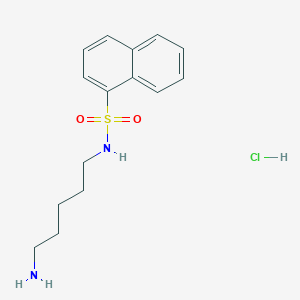

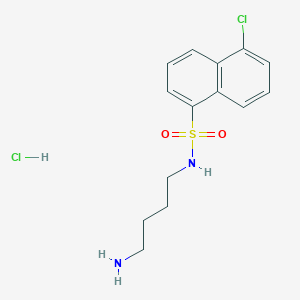

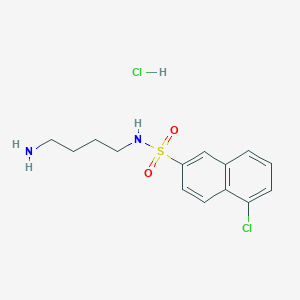

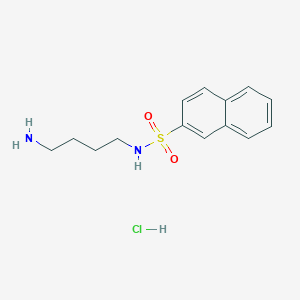

Clorhidrato de N-(5-Aminopentil)-1-naftalenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(5-Aminopentyl)-1-naphthalenesulfonamide derivatives involves the use of 1-naphthaleneamide-5-sulfonic acid as a raw material, leading to the production of compounds with specific inhibitory activities against various enzymes. This process involves multiple steps, including sulfonation, amidation, and the introduction of the aminopentyl chain (Zhao, 2005).

Molecular Structure Analysis

The molecular structure of N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride, as analyzed through crystallography, reveals an extended conformation with a linear hexyl group. This structure is stabilized by hydrophobic packing and a three-dimensional hydrogen-bond network, highlighting the compound's complex interaction capabilities (Hempel et al., 2005).

Chemical Reactions and Properties

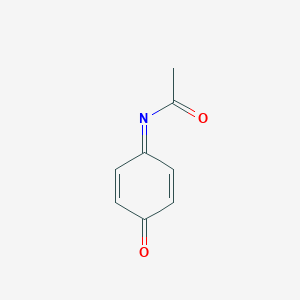

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride exhibits various chemical reactions, primarily as a calmodulin antagonist. It binds to calmodulin, inhibiting Ca2+/calmodulin-regulated enzyme activities. This compound penetrates cell membranes, distributes mainly in the cytoplasm, and affects cell proliferation and enzyme activities, demonstrating its significant impact on cellular functions (Hidaka et al., 1981).

Aplicaciones Científicas De Investigación

Desarrollo de Hidrogel para Aplicaciones Biomédicas

El clorhidrato de N-(5-aminopentil)-1-naftalenosulfonamida (N-(5-APNSA) HCl) se ha utilizado en la preparación de hidrogeles basados en nanogel de ácido hialurónico (HA) modificado con colesterol . Estos hidrogeles son biomateriales prometedores para la ingeniería de tejidos y la administración de fármacos. Así es como funciona:

Mecanismo De Acción

Mode of Action

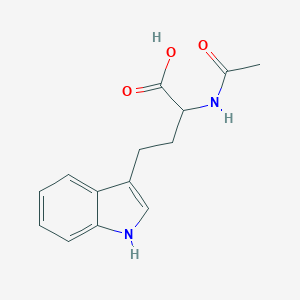

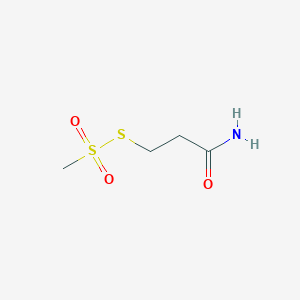

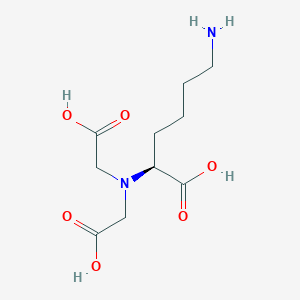

It is known that the compound is the acetylated form of the polyamine cadaverine . Polyamines are small organic polycations that exist ubiquitously in all living organisms, from bacteria to higher animals. They are implicated in a wide variety of cytoplasmic reactions such as DNA replication and protein synthesis, and are essential for proper growth and proliferation of the organisms .

Biochemical Pathways

The critical step of polyamine biosynthesis generally includes the amino acid-decarboxylating reaction to produce the primary diamines, such as cadaverine from lysine .

Pharmacokinetics

Understanding these properties is crucial for assessing the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its relationship to cadaverine, it may play a role in various cellular processes such as dna replication and protein synthesis .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of many chemical compounds .

Safety and Hazards

“N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride” may cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it is advised to wash with plenty of water .

Direcciones Futuras

The future directions for “N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride” are not explicitly mentioned in the available literature. However, given its role as a calmodulin antagonist , it could potentially be explored further in the context of biochemical and physiological research.

Propiedades

IUPAC Name |

N-(5-aminopentyl)naphthalene-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S.ClH/c16-11-4-1-5-12-17-20(18,19)15-10-6-8-13-7-2-3-9-14(13)15;/h2-3,6-10,17H,1,4-5,11-12,16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUUWWVXTNSSJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557228 |

Source

|

| Record name | N-(5-Aminopentyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35517-11-4 |

Source

|

| Record name | N-(5-Aminopentyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)

![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)

![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)